3-Chloro-7-methoxyisoquinoline
Overview
Description
3-Chloro-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . The compound is a white solid .
Synthesis Analysis
The synthesis of 3-Chloro-7-methoxyisoquinoline can be achieved from 1,3-Dichloro-7-methoxyisoquinoline . The reaction involves a stirred solution of 1,3-Dichloro-7-methoxyisoquinoline in acetic acid and hydriodic acid, to which red phosphorus is added at ambient temperature. The resulting mixture is stirred for 4 hours at 100 °C .Molecular Structure Analysis
The InChI code for 3-Chloro-7-methoxyisoquinoline is 1S/C10H8ClNO/c1-13-9-3-2-7-5-10 (11)12-6-8 (7)4-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 333.0±22.0 °C and a predicted density of 1.267±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
3-Chloro-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO .
Isoquinolines, the class of compounds to which 3-Chloro-7-methoxyisoquinoline belongs, have received considerable attention in drug design due to their broad spectrum of bioactivity . Here are some applications of isoquinolines:
- Anti-malarial drugs : Isoquinoline derivatives such as chloroquine and quinine are used as anti-malarial drugs .
- Antibacterial drugs : Fluoroquinolones such as ciprofloxacin, which are derivatives of isoquinoline, are used as antibacterial drugs .
- Anticancer drugs : Isoquinoline derivatives like topotecan and camptothecin are used in the treatment of cancer .
- Local anesthetic : Dibucaine, an isoquinoline derivative, is used as a local anesthetic .
- Anti-tubercular drugs : Bedaquiline, an isoquinoline derivative, is used as an anti-tubercular drug .
Safety And Hazards
The safety information for 3-Chloro-7-methoxyisoquinoline indicates that it has the GHS07 hazard classification . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .
Relevant Papers The search results do not provide specific peer-reviewed papers related to 3-Chloro-7-methoxyisoquinoline .
properties
IUPAC Name |
3-chloro-7-methoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-3-2-7-5-10(11)12-6-8(7)4-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIINAUXTZQCUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=C(C=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698910 | |
Record name | 3-Chloro-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-7-methoxyisoquinoline | |
CAS RN |
82117-21-3 | |
Record name | 3-Chloro-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90698910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-7-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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